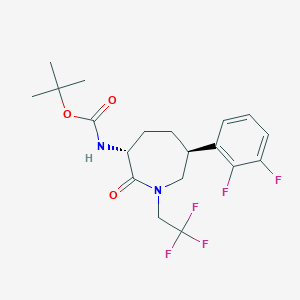

tert-Butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-ylcarbamate

Description

This compound is a chiral azepane derivative featuring a 2,3-difluorophenyl group at the 6-position, a trifluoroethyl substituent at the 1-position, and a tert-butyl carbamate-protected amine at the 3-position. The seven-membered azepane ring with a ketone at the 2-position introduces conformational flexibility, while the fluorine-rich substituents enhance metabolic stability and modulate electronic properties.

Properties

IUPAC Name |

tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23F5N2O3/c1-18(2,3)29-17(28)25-14-8-7-11(12-5-4-6-13(20)15(12)21)9-26(16(14)27)10-19(22,23)24/h4-6,11,14H,7-10H2,1-3H3,(H,25,28)/t11-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWXCXBLGHGWSF-BXUZGUMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](CN(C1=O)CC(F)(F)F)C2=C(C(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23F5N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001106447 | |

| Record name | 1,1-Dimethylethyl N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

781650-42-8 | |

| Record name | 1,1-Dimethylethyl N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=781650-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(3R,6S)-6-(2,3-difluorophenyl)hexahydro-2-oxo-1-(2,2,2-trifluoroethyl)-1H-azepin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001106447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-ylcarbamate is a novel compound with potential pharmacological applications. It belongs to the class of carbamates and features a complex structure that includes a difluorophenyl group and an azepane ring. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H22F2N2O3

- Molecular Weight : 340.36 g/mol

- CAS Number : 781650-32-6

- Density : 1.22 g/cm³

- Boiling Point : 491°C

- Flash Point : 250.8°C

The compound acts primarily as an antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in the pathophysiology of migraine headaches. In vitro studies have demonstrated its high binding affinity for human CGRP receptors (Ki ≈ 0.77 nM) and rhesus CGRP receptors (Ki ≈ 1.2 nM), while showing significantly lower affinity for canine and rat receptors . This selectivity suggests potential for targeted therapeutic applications in migraine treatment without significant off-target effects.

In Vitro Studies

Research has indicated that tert-butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-ylcarbamate exhibits strong inhibitory effects on CGRP-mediated signaling pathways. The compound's structural features enhance its lipophilicity and ability to traverse biological membranes, contributing to its efficacy as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Notably, the presence of the trifluoroethyl group has been shown to improve metabolic stability while reducing toxicity associated with fluorinated compounds . The compound undergoes metabolic transformations that are crucial for its pharmacological activity.

Migraine Treatment

A clinical study involving MK-0974, which is structurally related to tert-butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-ylcarbamate, demonstrated significant efficacy in reducing migraine frequency and severity when administered orally. This study highlights the potential application of this compound in migraine management .

Comparative Analysis

The following table summarizes key features and biological activities of similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-ylcarbamate | C17H22F2N2O3 | CGRP receptor antagonist | High affinity for human CGRP receptors |

| MK-0974 | C19H23F5N2O3 | Related structure with enhanced fluorination | Effective in migraine treatment |

| Tert-butyl (2-oxoazepan-3-yl)carbamate | C17H22N2O3 | Simpler structure | Lower biological activity |

Scientific Research Applications

Medicinal Chemistry

-

Therapeutic Potential :

- The unique structural features of tert-butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-ylcarbamate suggest it may possess significant therapeutic properties. Studies have indicated potential applications in treating conditions such as:

- Neurological Disorders : The azepane structure may facilitate interactions with neurotransmitter receptors.

- Cancer Therapy : Its ability to modulate biological pathways could be explored for anticancer drug development.

- The unique structural features of tert-butyl (3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-ylcarbamate suggest it may possess significant therapeutic properties. Studies have indicated potential applications in treating conditions such as:

-

Biological Activity Studies :

- Interaction studies have focused on the compound's binding affinity to various biological targets. These studies are crucial for determining its viability as a therapeutic agent and often utilize techniques such as:

- Radiolabeled Binding Assays : To assess the binding characteristics of the compound to receptors.

- Cell Viability Assays : To evaluate its cytotoxic effects on cancer cell lines.

- Interaction studies have focused on the compound's binding affinity to various biological targets. These studies are crucial for determining its viability as a therapeutic agent and often utilize techniques such as:

The steric bulk provided by the tert-butyl group along with the unique electronic properties of the difluorophenyl group may also lend this compound utility in materials science applications such as:

- Polymer Chemistry : As a building block for creating new polymeric materials with enhanced properties.

- Nanotechnology : Potential use in drug delivery systems or as a component in nanomaterials due to its structural characteristics.

Example Study Insights

- A study investigating the binding affinity of this compound to GABA receptors indicated a favorable interaction profile that may contribute to anxiolytic effects.

- Another research effort focused on synthesizing derivatives of this compound led to enhanced cytotoxicity against specific cancer cell lines when compared to non-fluorinated analogs.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The compound shares structural motifs with other tert-butyl carbamates containing fluorinated aromatic systems. A computational similarity analysis (Table 1) highlights compounds with analogous functional groups and substitution patterns.

Table 1: Structurally Similar Compounds and Similarity Scores

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate | 1923238-60-1 | 0.87 | Six-membered pyran ring vs. azepane; 2,5-difluorophenyl vs. 2,3-difluorophenyl |

| 3-(Boc-Amino)-3-(4-fluorophenyl)-1-propanol | 66605-58-1 | 0.73 | Linear propanol chain vs. cyclic azepane; single fluorine substitution |

| tert-Butyl (3-(4-chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-yn-1-yl)carbamate | 869366-03-0 | 0.82 | Propargyl linker; 2,6-difluorobenzoyl vs. trifluoroethyl |

| tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate | 1779792-47-0 | 0.71 | Acyclic ketone; single fluorine substitution |

Data derived from similarity matrices and structural databases .

Key Observations:

- Fluorination Pattern: The 2,3-difluorophenyl group offers distinct electronic effects (e.g., increased lipophilicity and steric bulk) relative to mono- or 2,5-difluorophenyl systems, which may influence solubility and target affinity .

- Trifluoroethyl Group: This substituent introduces strong electron-withdrawing effects, improving metabolic stability compared to non-fluorinated alkyl chains .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Fluorine atoms mitigate oxidative metabolism, as demonstrated in tert-butyl carbamates with trifluoromethyl groups (e.g., EP 1 763 351 B9), which show prolonged half-lives in vitro .

- Crystallinity : Unlike the amorphous tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate (), the azepane derivative may crystallize due to hydrogen-bonding interactions from the carbamate and ketone groups .

Q & A

Q. Critical Parameters :

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.

Basic: How should this compound be handled and stored?

Answer:

- Storage :

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Avoid moisture; silica gel desiccants are recommended .

- Handling :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Electrostatic discharge precautions: Ground equipment when transferring powders .

Advanced: What analytical techniques confirm stereochemistry and purity?

Answer:

- X-ray Crystallography : Resolves absolute configuration (e.g., Das et al., 2016, used this for related carbamates) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .

- NMR Spectroscopy :

- -NMR identifies fluorinated substituents.

- -NMR coupling constants reveal axial/equatorial proton arrangements in the azepane ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula .

Advanced: How do fluorination patterns affect reactivity?

Answer:

Fluorine substituents influence electronic and steric properties:

Q. Mechanistic Insight :

- Fluorine’s electronegativity polarizes bonds, accelerating nucleophilic attacks on carbonyl groups .

Basic: What safety protocols are critical during experiments?

Answer:

- Ventilation : Use local exhaust ventilation to mitigate exposure to decomposition products (e.g., CO, NO) .

- Fire Safety : Employ dry chemical extinguishers (not water) for fires involving organic solvents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in synthetic yields?

Answer:

Reported yield discrepancies often arise from:

- Reagent Purity : Use freshly distilled amines or fluorinated precursors to avoid side reactions .

- Catalyst Loading : Optimize palladium catalyst (e.g., Pd(OAc)) between 1–5 mol% .

- Temperature Gradients : Ensure uniform heating (e.g., microwave-assisted synthesis for reproducibility) .

Validation : Cross-check results with LC-MS and -NMR to identify byproducts .

Basic: What spectroscopic identifiers are diagnostic?

Answer:

- IR Spectroscopy : Strong absorption at ~1680 cm (C=O stretch of carbamate and ketone) .

- -NMR :

- -NMR : δ 155–160 ppm (carbamate carbonyl) .

Advanced: Which computational methods predict bioactivity?

Answer:

- Molecular Docking : AutoDock Vina assesses binding affinity to targets like proteases or kinases .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with enzymatic inhibition .

- MD Simulations : Analyze stability of ligand-target complexes in physiological solvents .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm); aim for ≥95% purity .

- Melting Point : Compare observed mp with literature values (e.g., 120–122°C for related compounds) .

- Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: Challenges in enantiomeric purity and resolution

Answer:

- Chiral Contamination : Trace metal impurities in catalysts can racemize centers. Use ultra-pure reagents .

- Resolution Techniques :

Validation : Polarimetry or chiral shift reagents in -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.